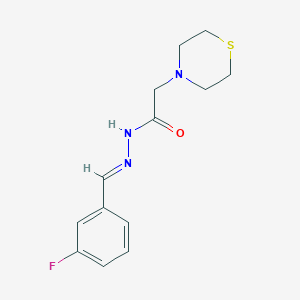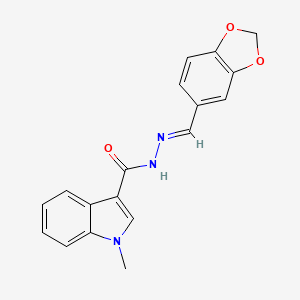![molecular formula C17H12ClN3O2 B5576902 N'-{[5-(2-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B5576902.png)
N'-{[5-(2-chlorophenyl)-2-furyl]methylene}nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2-chlorophenyl)-2-furyl]methylene}nicotinohydrazide, also known as CMN, is a chemical compound with potential therapeutic applications. It is a hydrazide derivative of nicotinic acid and has been studied for its anti-tumor, anti-inflammatory, and anti-tuberculosis properties. In
Scientific Research Applications
Potentiometric and Thermodynamic Studies
N'-{[5-(2-chlorophenyl)-2-furyl]methylene}nicotinohydrazide has been studied for its ability to form complexes with transition metals such as Mn(II), CO(II), Ni(II), Cu(II), and Zn(II). These studies are significant in understanding the stability constants of these binary complexes and their thermodynamic parameters. Such research has implications in fields like coordination chemistry, where metal ions are crucial in various biological processes (Omar et al., 2020).
Synthesis and Characterization
This compound has been synthesized and characterized through various methods, including FT-IR, UV-visible, and DFT calculation. Its antibacterial properties have been explored, showing promise against human pathogenic bacteria. Such research can lead to the development of new antibacterial agents (Hussam et al., 2016).
Crystal Structure Analysis
The crystal structure of a related compound, 4-{[(5-Methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate, has been studied. This kind of research is essential for understanding the molecular geometry and potential interactions, which can be vital for pharmaceutical and material science applications (Li et al., 2009).
Metal Complex Stability
Another study focused on the stability constants of transition metal complexes with pharmacologically active ligands related to this compound. Understanding these stability constants is crucial in designing drugs and materials with specific metal-binding properties (Omar et al., 2018).
Novel Antiplatelet Agent Discovery
In the discovery of new antiplatelet agents, compounds from the N-methyl-N-acylhydrazone class, which are structurally related to this compound, have shown potential. These compounds, including LASSBio-1215, inhibit platelet aggregation, indicating their potential use in cardiovascular therapies (Rodrigues et al., 2012).
Properties
IUPAC Name |
N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-15-6-2-1-5-14(15)16-8-7-13(23-16)11-20-21-17(22)12-4-3-9-19-10-12/h1-11H,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSVOVIFURWVHU-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dimethylphenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5576826.png)
![N-[(3R*,4R*)-1-(2-chloro-4-fluorobenzoyl)-3-hydroxypiperidin-4-yl]pyridine-2-carboxamide](/img/structure/B5576827.png)

![2-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5576835.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5576852.png)

![6-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5576876.png)

![1-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-benzimidazole](/img/structure/B5576879.png)

![5-acetyl-2-[(4-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5576895.png)
![ethyl 2-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5576910.png)
